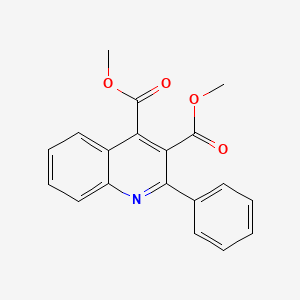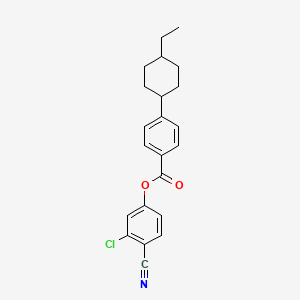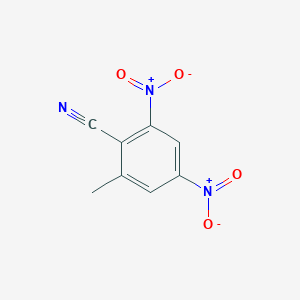
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide is a chemical compound with a unique structure that belongs to the purine family. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C7H10N4I, and it is often used as a reagent in organic synthesis and as a precursor in the preparation of other chemical compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide typically involves the reaction of 1,3-dimethylxanthine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the product. The general reaction scheme is as follows:
Starting Material: 1,3-dimethylxanthine
Reagent: Hydroiodic acid (HI)
Reaction Conditions: The reaction is conducted at a temperature of around 80-100°C for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and involves the use of advanced purification techniques such as recrystallization and chromatography to obtain the final product.
化学反応の分析
Types of Reactions
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other purine derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly used.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which have applications in medicinal chemistry and organic synthesis.
科学的研究の応用
1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to prepare other purine derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the production of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide involves its interaction with specific molecular targets and pathways. It is known to bind to purine receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and receptor activation.
類似化合物との比較
Similar Compounds
1,3-Dimethylxanthine: A precursor in the synthesis of 1,3-Dimethyl-2,3-dihydro-1H-purin-1-ium iodide.
Theophylline: A similar compound with bronchodilator effects.
Caffeine: Another purine derivative with stimulant properties.
Uniqueness
This compound is unique due to its specific structure and iodide ion, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in different fields make it a valuable compound in scientific research.
特性
CAS番号 |
90703-17-6 |
|---|---|
分子式 |
C7H11IN4 |
分子量 |
278.09 g/mol |
IUPAC名 |
1,3-dimethyl-1,2-dihydropurin-1-ium;iodide |
InChI |
InChI=1S/C7H10N4.HI/c1-10-3-6-7(9-4-8-6)11(2)5-10;/h3-4H,5H2,1-2H3;1H |
InChIキー |
GQQPZBAMNXDEFL-UHFFFAOYSA-N |
正規SMILES |
C[NH+]1CN(C2=NC=NC2=C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-[(Dimethylsulfamoyl)amino]benzoic acid](/img/structure/B14375917.png)

![1-[5-(Diethylamino)-4-ethyl-2-methyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B14375925.png)
![Tetraethyl {[(diethylcarbamothioyl)sulfanyl]methylene}bis(phosphonate)](/img/structure/B14375926.png)
![3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione](/img/structure/B14375933.png)
![Benzonitrile, 4-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)carbonyl]-](/img/structure/B14375950.png)


![3-{[(2-Methoxyphenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14375957.png)
![7-[(Furan-2-yl)oxy]hepta-2,4,6-trienenitrile](/img/structure/B14375968.png)
![5-(2-Fluorophenyl)-1,3,4,5-tetrahydro-2H-indeno[1,2-b]pyridin-2-one](/img/structure/B14375973.png)

